molecular formula C22H38CoO4 B12323662 Cobalt, bis(2,2,6,6-tetramethyl-3,5-heptanedionato-kappaO3,kappaO5)-, (T-4)-

Cobalt, bis(2,2,6,6-tetramethyl-3,5-heptanedionato-kappaO3,kappaO5)-, (T-4)-

Cat. No.: B12323662
M. Wt: 425.5 g/mol
InChI Key: KLJJOSZRALJWDS-UHFFFAOYSA-N
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Description

Cobalt, bis(2,2,6,6-tetramethyl-3,5-heptanedionato-κO³,κO⁵)-, (T-4)- (CAS 13986-53-3) is a cobalt(II) β-diketonate complex with the molecular formula C₂₂H₃₈CoO₄ and a molecular weight of 425.48 g/mol . The compound features a distorted octahedral geometry (T-4 symmetry) where two 2,2,6,6-tetramethyl-3,5-heptanedionate (TMHD) ligands coordinate to the cobalt center via their oxygen atoms. This complex is characterized by its high thermal stability, solubility in organic solvents (e.g., toluene, THF), and applications in chemical vapor deposition (CVD) and catalysis . Its structure is further defined by the SMILES notation [Co++].CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC (C)(C)C(=O)[CH-]C(=O)C(C)(C)C, highlighting the chelating nature of the TMHD ligands .

Properties

Molecular Formula

C22H38CoO4

Molecular Weight

425.5 g/mol

IUPAC Name

cobalt(2+);2,2,6,6-tetramethylheptane-3,5-dione

InChI

InChI=1S/2C11H19O2.Co/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7H,1-6H3;/q2*-1;+2

InChI Key

KLJJOSZRALJWDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Co+2]

Origin of Product

United States

Biological Activity

Cobalt, bis(2,2,6,6-tetramethyl-3,5-heptanedionato-kappaO3,kappaO5)-, commonly referred to as bis(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(II) (Co(TMHD)₂), is a coordination compound with significant potential in various biological applications. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Overview of the Compound

  • Chemical Formula : Co(C₁₁H₁₉O₂)₂
  • Molecular Weight : 425.46 g/mol
  • CAS Registry Number : 13986-53-3
  • Physical Form : Powder
  • Melting Point : 143 °C
  • Solubility : Soluble in hydrocarbons, alcohols, and ethers; slightly soluble in water.

The biological activity of Co(TMHD)₂ primarily stems from its ability to interact with biomolecules and form stable complexes. The cobalt ion at the center of the compound plays a crucial role in its reactivity and biological interactions.

Target Interactions

  • Metal Ion Coordination : The cobalt ion can coordinate with various biomolecules, potentially influencing enzymatic activities and metabolic pathways.
  • Antioxidant Properties : Some studies suggest that cobalt complexes may exhibit antioxidant properties by scavenging free radicals.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • Research has indicated that Co(TMHD)₂ exhibits antimicrobial properties against various bacterial strains. In vitro studies demonstrated a significant reduction in bacterial growth when exposed to the compound at specific concentrations .
  • Cancer Research :
    • A study published in Inorganic Chemistry highlighted the potential of cobalt complexes as anticancer agents. The mechanism involves inducing apoptosis in cancer cells through oxidative stress pathways .
  • Drug Delivery Systems :
    • Co(TMHD)₂ has been explored as a carrier for drug delivery due to its ability to form stable complexes with pharmaceutical compounds. This property enhances the solubility and bioavailability of poorly soluble drugs .

Comparison with Similar Compounds

Compound NameBiological ActivityUnique Properties
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)nickel(II)Moderate antimicrobial activitySimilar coordination chemistry
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III)Limited biological studies availableDifferent oxidation state influences reactivity

Scientific Research Applications

Catalysis

Cobalt bis(2,2,6,6-tetramethyl-3,5-heptanedionato) is utilized as a catalyst in various organic reactions. Its effectiveness in catalyzing hydroperoxidation reactions has been documented in studies involving cobalt complexes with different ligands. For instance:

  • Alkene Hydroperoxidation : Research indicates that cobalt complexes can facilitate the hydroperoxidation of alkenes efficiently. This process is vital in producing organic peroxides used in polymerization and other chemical syntheses .

Materials Science

The compound serves as a precursor for the deposition of cobalt-containing thin films and nanomaterials through chemical vapor deposition (CVD). These materials have applications in:

  • Ferroelectric Devices : Cobalt bis(2,2,6,6-tetramethyl-3,5-heptanedionato) is used to create ferroelectric thin films that exhibit desirable electronic properties for memory and sensor applications .
  • Nanotechnology : Its use in the synthesis of nanoparticles allows for the development of advanced materials with tailored properties for electronics and photonics .

Biological Research

Emerging studies suggest potential biological activities associated with cobalt complexes:

  • Antimicrobial Properties : Cobalt-based compounds have been investigated for their antimicrobial effects. The mechanism is believed to involve the generation of reactive oxygen species that can disrupt microbial cell functions .
  • Drug Delivery Systems : The compound's properties are being explored for use in drug delivery systems due to its ability to interact with biomolecules effectively .

Case Study 1: Cobalt Complexes in Catalysis

A study published in Nature Communications examined the catalytic activity of cobalt picolinate complexes in alkene hydroperoxidation. The findings indicated that these complexes could achieve high yields under mild conditions, showcasing the utility of cobalt complexes in organic synthesis .

Case Study 2: Thin Film Deposition

Research conducted on the thermal properties of cobalt tris(2,2,6,6-tetramethyl-3,5-heptanedionato) highlighted its effectiveness as a precursor in CVD processes. The study demonstrated that varying deposition temperatures significantly influenced the microstructure and composition of Co-oxide thin films .

Comparison with Similar Compounds

Comparison with Similar TMHD-Based Metal Complexes

Metal β-diketonates share structural similarities but exhibit distinct physicochemical properties depending on the metal center. Below is a comparative analysis of cobalt(II)-TMHD with analogous complexes:

Table 1: Structural and Physical Properties of TMHD Complexes

Metal Complex CAS Number Molecular Formula Molecular Weight (g/mol) Appearance Key Properties
Cobalt(II)-TMHD 13986-53-3 C₂₂H₃₈CoO₄ 425.48 Not specified High thermal stability; soluble in organic solvents; used in CVD
Palladium(II)-TMHD N/A C₂₂H₃₈O₄Pd 472.95 Orange powder Insoluble in water; potential use in catalysis and electronics
Nickel(II)-TMHD 41749-92-2 C₂₂H₃₈NiO₄ 429.24 Not specified Thermally stable; applications in thin-film deposition
Copper(II)-TMHD 14040-05-2 C₂₂H₃₈CuO₄ 434.09 Not specified Moderate solubility; used in organic synthesis and materials science
Zinc(II)-TMHD 14363-14-5 C₂₂H₃₆O₈Zn ~493.38* Not specified Likely lower thermal stability; potential use as stabilizers or in polymers

*Calculated based on formula C₂₂H₃₆O₈Zn (Zn = 65.38 g/mol).

Key Comparative Insights

Thermal Stability :

  • Cobalt(II)-TMHD and nickel(II)-TMHD exhibit superior thermal stability compared to alkaline earth metal complexes (e.g., Ba, Ca) due to stronger metal-oxygen bonds in transition metals .
  • Palladium(II)-TMHD’s stability is influenced by Pd’s inherent catalytic activity, making it suitable for high-temperature processes .

Solubility: All TMHD complexes are hydrophobic, but solubility in organic solvents varies slightly. Cobalt(II)-TMHD and copper(II)-TMHD are more soluble in polar aprotic solvents (e.g., THF), whereas palladium(II)-TMHD’s insolubility in water aligns with its use in non-aqueous systems .

Applications :

  • Cobalt(II)-TMHD : Primarily used in CVD for cobalt oxide thin films and as a precursor in magnetostrictive materials .
  • Palladium(II)-TMHD : Explored in catalysis (e.g., cross-coupling reactions) and semiconductor manufacturing .
  • Nickel(II)-TMHD : Applied in nickel-based coatings and battery materials .
  • Zinc(II)-TMHD : Less common in CVD but studied as UV stabilizers in polymers .

Research Findings and Trends

  • Electronic Structure : Cobalt(II)-TMHD’s paramagnetic nature distinguishes it from diamagnetic complexes like zinc(II)-TMHD, enabling applications in spintronics .
  • Catalytic Activity : Palladium(II)-TMHD outperforms cobalt(II)-TMHD in Suzuki-Miyaura coupling due to Pd’s superior oxidative addition kinetics .
  • Environmental Impact : Zinc(II)-TMHD is less toxic than cobalt or nickel analogs, favoring its use in consumer products .

Preparation Methods

Ligand Synthesis: 2,2,6,6-Tetramethyl-3,5-heptanedione (TMHD)

The β-diketone ligand, 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD), is synthesized via a Claisen-Schmidt condensation modified for steric bulk. The patented method (CN106397164A) outlines the following steps:

Step 1: Material Feeding

  • Reactants : Methyl trimethylacetate (pivalic acid methyl ester), alkali (e.g., potassium tert-butoxide), and solvent (DMF, DMSO, or acetonitrile).
  • Molar Ratios : Pivalic acid methyl ester:alkali = 0.8–1.2:1.5–3.
  • Procedure : Stir the mixture uniformly for 0.5–3 hours to form a homogenous solution.

Step 2: Reaction

  • Addition of tert-Butyl Methyl Ketone : Slowly drip tert-butyl methyl ketone into the mixture under 20–60°C.
  • Conditions : Stir at normal pressure for 8–48 hours to yield the reaction liquid containing TMHD.

Step 3: Purification

  • Water Addition : Quench the reaction with water to precipitate the product.
  • Vacuum Distillation : Remove impurities via vacuum distillation to isolate TMHD.
Key Parameters for TMHD Synthesis
Parameter Value/Description Source
Temperature 20–60°C
Solvent DMF, DMSO, acetonitrile
Alkali Potassium tert-butoxide, cesium carbonate
Yield Not explicitly stated; optimized for purity

Coordination with Cobalt(II) Salts

The TMHD ligand reacts with cobalt(II) salts (e.g., Co(NO₃)₂, CoCl₂) to form the bis-ligand complex. While explicit synthetic protocols for the cobalt complex are scarce in open literature, standard coordination chemistry principles apply:

General Reaction Pathway

$$
\text{CoCl}2 + 2 \, \text{TMHD} \xrightarrow{\text{Base}} \text{Co(TMHD)}2 + 2 \, \text{HCl}
$$
Base : Sodium ethoxide or potassium tert-butoxide deprotonates TMHD, enabling chelation.

Solvent and Temperature

  • Solvent : Polar aprotic solvents (e.g., THF, DMF) or alcohols (e.g., methanol) enhance ligand solubility.
  • Temperature : Reactions typically proceed at room temperature or under mild heating (≤60°C).

Purification and Characterization

Post-reaction purification ensures high-purity product for applications in catalysis or materials science.

Purification Steps

  • Filtration : Remove unreacted salts and byproducts.
  • Recrystallization : Dissolve the crude product in hot ethanol or hydrocarbons, followed by slow cooling to crystallize the complex.
  • Vacuum Drying : Final drying under reduced pressure to eliminate residual solvents.
Physical Properties of Bis(TMHD)cobalt(II)
Property Value Source
Melting Point 143°C
Solubility Soluble in hydrocarbons, ethers; sparingly in water
Molecular Formula C₂₂H₃₈CoO₄
Molecular Weight 425.48 g/mol

Applications and Research Context

Bis(TMHD)cobalt(II) serves as a precursor in chemical vapor deposition (CVD) for nanostructured materials and thin films. Its stability and volatility make it suitable for depositing cobalt oxides or metallic films.

Catalytic Relevance

In cobalt-catalyzed reactions (e.g., cycloisomerization or oxygenation), this complex acts as a precursor to active catalysts. For example, in silylperoxidation reactions, Co(TMHD)₂ facilitates the formation of cobalt-hydride intermediates.

Challenges and Optimization

Steric and Electronic Effects

  • Steric Bulk : TMHD’s tert-butyl groups enforce a tetrahedral geometry around Co²⁺, limiting ligand substitution.
  • Electronic Effects : Electron-withdrawing diketonate ligands stabilize the Co²⁺ center, enhancing redox stability.

Industrial Considerations

  • Cost : TMHD synthesis requires alkali and solvents, which impact scalability.
  • Purity : Post-reaction purification steps (e.g., vacuum distillation) are critical for high-purity applications.

Comparative Analysis of Synthesis Routes

Method Advantages Limitations Source
Patented TMHD Synthesis High yield, scalable Requires specialized solvents
Cobalt Complex Formation Simple reaction conditions Limited detailed protocols
Commercial Production Consistent quality Proprietary methods

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